7-bromo-1-(difluoromethyl)-1H-indole
Description
7-Bromo-1-(difluoromethyl)-1H-indole is a halogenated indole derivative characterized by a bromine atom at position 7 and a difluoromethyl (-CF₂H) group at position 1 of the indole scaffold. This compound’s molecular formula is C₉H₆BrF₂N, with a molecular weight of 245.03 g/mol. The bromine substituent enhances electrophilic reactivity, making it a versatile intermediate in cross-coupling reactions, while the difluoromethyl group improves metabolic stability and lipophilicity, traits critical in pharmaceutical and agrochemical applications .
Properties
CAS No. |
2141160-56-5 |
|---|---|
Molecular Formula |
C9H6BrF2N |
Molecular Weight |
246.05 g/mol |
IUPAC Name |
7-bromo-1-(difluoromethyl)indole |
InChI |
InChI=1S/C9H6BrF2N/c10-7-3-1-2-6-4-5-13(8(6)7)9(11)12/h1-5,9H |
InChI Key |
YBXRPJKCXVBFIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N(C=C2)C(F)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-1-(difluoromethyl)-1H-indole typically involves the bromination of 1-(difluoromethyl)-1H-indole. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature, and the product is purified through column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of safer and more environmentally friendly solvents and reagents is often considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1-(difluoromethyl)-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The indole ring can be oxidized to form various oxindole derivatives.
Reduction Reactions: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) are employed.
Major Products Formed
Substitution Reactions: Products include 7-amino-1-(difluoromethyl)-1H-indole, 7-thio-1-(difluoromethyl)-1H-indole, and 7-alkoxy-1-(difluoromethyl)-1H-indole.
Oxidation Reactions: Products include 7-bromo-1-(difluoromethyl)oxindole.
Reduction Reactions: Products include 7-bromo-1-methyl-1H-indole.
Scientific Research Applications
7-Bromo-1-(difluoromethyl)-1H-indole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Medicine: It is explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: It is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 7-bromo-1-(difluoromethyl)-1H-indole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine atom and difluoromethyl group can enhance the compound’s binding affinity and selectivity towards its molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 7-bromo-1-(difluoromethyl)-1H-indole with key structural analogs, highlighting substituent effects, synthetic methods, and applications:
Key Comparative Insights:
Substituent Position and Electronic Effects: The 7-bromo substituent in the target compound enhances reactivity for cross-coupling, unlike 5-bromo analogs (e.g., 5-Bromo-7-chloro-1H-indole), which are less reactive at the indole’s 7-position . The 1-difluoromethyl group increases metabolic stability compared to non-fluorinated analogs (e.g., 1-Allyl-7-bromo-1H-indole), where allyl groups may confer lower oxidative resistance .
Fluorine Impact :
- Difluoromethyl groups (e.g., in 7-Chloro-3-(difluoromethyl)-1H-indole) improve lipophilicity and bioavailability, critical for drug design, whereas methyl or allyl groups lack these advantages .
Synthetic Complexity: Introducing multiple halogens (e.g., 7-Bromo-4-fluoro-1H-indole) requires precise halogenation steps, increasing synthetic difficulty compared to mono-halogenated derivatives .
Applications :
- Pharmaceuticals : The target compound’s difluoromethyl group aligns with trends in kinase inhibitor design (e.g., 7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile) .
- Agrochemicals : Difluoromethyl-substituted indoles (e.g., 7-Chloro-3-(difluoromethyl)-1H-indole) are prioritized for their environmental stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
